Pregn-4-ene-20-carboxaldehyde, 3-oxo-
Overview
Description
Mechanism of Action
Target of Action
It is used in magnetic based graphene composites with steroidal diamine dimer as a potential drug in hyperthermia cancer therapy . This suggests that it may interact with cancer cells or the biochemical pathways involved in cancer progression.
Mode of Action
Given its use in hyperthermia cancer therapy, it may interact with cancer cells or the biochemical pathways involved in cancer progression
Biochemical Pathways
Its role in hyperthermia cancer therapy suggests it may influence pathways related to cancer cell growth and proliferation . More research is required to identify the exact pathways and their downstream effects.
Pharmacokinetics
Its physical properties, such as a melting point of 156-160 °C and a predicted boiling point of 459.4±14.0 °C , may influence its bioavailability
Result of Action
Its use in hyperthermia cancer therapy suggests it may have an effect on cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregn-4-ene-20-carboxaldehyde, 3-oxo-, can be synthesized from 21-hydroxy-20-methylpregn-4-en-3-one . The synthesis involves specific reaction conditions, including controlled temperatures and the use of appropriate reagents to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for Pregn-4-ene-20-carboxaldehyde, 3-oxo-, typically involve large-scale synthesis processes that adhere to stringent quality control measures. These methods ensure the compound is produced with high purity and consistency, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Pregn-4-ene-20-carboxaldehyde, 3-oxo-, undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving Pregn-4-ene-20-carboxaldehyde, 3-oxo-, include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of Pregn-4-ene-20-carboxaldehyde, 3-oxo-, depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pregn-4-ene-20-carboxaldehyde, 3-oxo-, has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other steroid compounds . In biology and medicine, it has potential therapeutic applications, including its use in hyperthermia cancer therapy . Additionally, it is used in the development of magnetic-based graphene composites with steroidal diamine dimers .
Comparison with Similar Compounds
Pregn-4-ene-20-carboxaldehyde, 3-oxo-, can be compared with other similar compounds, such as Progesterone Impurity 7 . While these compounds share structural similarities, Pregn-4-ene-20-carboxaldehyde, 3-oxo-, has unique properties that make it suitable for specific applications . Other similar compounds include (20S)-3-Oxopregn-4-ene-20-carboxaldehyde and 3-Oxo-23,24-dinorchol-4-en-22-al .
Properties
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJEGGIGJLDQK-ZRFCQXGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885260 | |
Record name | Pregn-4-ene-20-carboxaldehyde, 3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24254-01-1 | |
Record name | 3-Oxopregn-4-ene-20-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24254-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxopregnen-4-ene-20-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024254011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregn-4-ene-20-carboxaldehyde, 3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pregn-4-ene-20-carboxaldehyde, 3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70885260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-OXOPREGNEN-4-ENE-20-CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQD2A2KM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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